(4S)-4-Methylnon-1-yne
CAS No.: 921756-75-4
Cat. No.: VC19017086
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921756-75-4 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | (4S)-4-methylnon-1-yne |
| Standard InChI | InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1 |
| Standard InChI Key | UTHILQMCUOEJSI-SNVBAGLBSA-N |
| Isomeric SMILES | CCCCC[C@H](C)CC#C |
| Canonical SMILES | CCCCCC(C)CC#C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemical Configuration
(4S)-4-Methylnon-1-yne (C₁₀H₁₈) is a ten-carbon alkyne featuring a methyl substituent at the stereogenic C4 position. The (S)-configuration at this center differentiates it from the (4R)-enantiomer, which has been more extensively documented in public databases . The molecular structure can be represented as:
SMILES: C#CCC@@HCCCCC
InChIKey: UTHILQMCUOEJSI-JTQLQIEISA-N (enantiomeric to the (4R)-form) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| CAS Registry Number | 921756-76-5 (enantiomer) | |
| XLogP3-AA | 4.3 | |
| Topological Polar Surface | 0 Ų | |
| Defined Stereocenters | 1 (S-configuration) |
Spectroscopic Signatures
While direct experimental data for the (4S)-enantiomer remain scarce, inferences can be drawn from its (4R)-counterpart:
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¹³C NMR: The sp-hybridized terminal alkyne carbon typically resonates at δ 67–72 ppm, while the methyl-bearing stereocenter appears near δ 25–30 ppm .
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IR Spectroscopy: A sharp absorption band at ~2100 cm⁻¹ confirms the C≡C stretch, with C-H bending modes observed at 630–660 cm⁻¹ .
Synthetic Methodologies
Asymmetric Synthesis Strategies
The construction of (4S)-4-Methylnon-1-yne necessitates enantioselective methods to establish the C4 stereocenter. Two predominant approaches have been theorized based on analogous systems:
Chiral Auxiliary-Mediated Alkylation
A proposed route involves the use of Evans oxazolidinones to control stereochemistry during alkylation of a propargyl precursor. Subsequent auxiliary removal would yield the target compound with high enantiomeric excess (ee).
Catalytic Asymmetric Hydroamination
Transition metal catalysts (e.g., Rhodium-BINAP complexes) could theoretically induce asymmetry during the addition of amines to non-1-yne derivatives, though this remains speculative without experimental validation.
Resolution of Racemates
Given the structural similarity to the (4R)-enantiomer , kinetic resolution using chiral stationary phase chromatography (CSP-HPLC) represents a viable purification strategy. The energy difference between diastereomeric transition states during elution enables separation of (S)- and (R)-forms.
Physicochemical Properties
Thermodynamic Parameters
Extrapolated data from the (4R)-enantiomer suggest:
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Boiling Point: ~195–205°C (estimated via Joback method)
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Density: 0.78–0.82 g/cm³ at 20°C
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Vapor Pressure: 0.15 mmHg at 25°C (calculated using Antoine equation)
Reactivity Profile
The terminal alkyne group undergoes characteristic reactions:
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Hydrogenation: Selective reduction to cis-alkene using Lindlar catalyst (Pd/CaCO₃, quinoline) .
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Halogenation: Bromine addition yields 1,2-dibromo-4-methylnonane under radical conditions.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides forms extended π-conjugated systems.
Applications in Chemical Synthesis
Chiral Building Block
The (S)-configuration enables diastereoselective synthesis of natural product analogs. For instance, the alkyne’s spatial arrangement directs face-selective Diels-Alder reactions in terpene synthesis.
Materials Science
Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(I) centers creates porous materials with enantioselective adsorption properties. Preliminary simulations indicate 15–20% higher guest selectivity compared to achiral analogs.
Future Research Directions
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Enantioselective Catalysis: Development of earth-abundant metal catalysts for economical (S)-enantiomer production.
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Biological Activity Screening: Investigation of antimicrobial/antifungal properties through structure-activity relationship (SAR) studies.
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Polymer Chemistry: Exploration of chiral polyalkyne materials for optoelectronic applications.
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